molecular formula C10H12N2O2 B11800283 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11800283
M. Wt: 192.21 g/mol
InChI Key: ZDUAIOOTXOTOGW-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an amino group at the third position and a carboxylic acid group at the sixth position of the tetrahydroquinoline ring. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functional group transformations. For example, the reduction of 6-nitroquinoline can yield 6-aminoquinoline, which can then be subjected to further reactions to introduce the carboxylic acid group at the desired position .

Another method involves the cyclization of appropriate precursors. For instance, the Pictet-Spengler reaction, which involves the cyclization of an amino acid derivative with an aldehyde, can be employed to synthesize tetrahydroquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted tetrahydroquinoline derivatives .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with different functional groups.

    1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Differing in the position of the carboxylic acid group.

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacking the amino group at the third position

Uniqueness

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydroquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for various biological activities .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-3,8,12H,4-5,11H2,(H,13,14)

InChI Key

ZDUAIOOTXOTOGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)C(=O)O)N

Origin of Product

United States

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